SPPS Coupling Fidelity: Fmoc-L-Lys(Boc-Aoa)-OH vs. N,N'-Bis-Boc Analog
In a direct head-to-head study under identical Fmoc/t-Bu SPPS conditions, Fmoc-L-Lys(Boc-Aoa)-OH (compound 1) and its N,N'-bis-Boc-protected analog (compound 2) exhibited distinct and mutually exclusive failure modes [1]. Compound 1, the mono-Boc derivative, undergoes approximately 10% N-overacylation during the coupling step, forming an undesired Boc-Aoa-Aoa branched byproduct [2]. Compound 2 eliminates coupling-phase overacylation but loses one Boc group upon exposure to 20% piperidine during Fmoc deprotection, resulting in an unprotected aminooxy group that subsequently undergoes 13% N-overacylation in the next amino acid coupling cycle [3].
| Evidence Dimension | Side reaction profile during stepwise SPPS |
|---|---|
| Target Compound Data | ~10% N-overacylation during coupling; subsequent Fmoc-Ala coupling yields product ratio 81:5:14 (desired:N-Fmoc-Ala-overacylated:other) |
| Comparator Or Baseline | Fmoc-L-Lys(Boc2-Aoa)-OH (N,N'-bis-Boc-Aoa): 0% coupling overacylation but loss of one Boc during piperidine treatment, leading to ~13% N-overacylation in subsequent coupling |
| Quantified Difference | Compound 1 fails at coupling step (10% overacylation); Compound 2 fails at deprotection step (one Boc lost, then 13% overacylation in next coupling). Neither is suitable for stepwise incorporation of multiple Aoa units. |
| Conditions | Manual Fmoc/t-Bu SPPS on 2-chlorotrityl resin; PyBOP coupling in DMF; 20% piperidine in DMF for Fmoc removal; monitored by RP-HPLC and MS |
Why This Matters
This data explicitly informs the user that Fmoc-L-Lys(Boc-Aoa)-OH cannot be used for multi-step SPPS incorporation of aminooxy groups and should instead be reserved for terminal modification or single-point introduction where overacylation is tolerable or can be managed by alternative protecting group strategies (e.g., Eei).
- [1] Foillard S, Rasmussen MO, Razkin J, et al. 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides. J Org Chem. 2008;73(3):983-991. View Source
- [2] Foillard et al., J Org Chem 2008, Figure 2A and text: 'expected peptide 11 was obtained with a byproduct 12 (∼10% estimated from HPLC).' View Source
- [3] Foillard et al., J Org Chem 2008, Figure 2B and text: 'afforded peptide 13 and about 13% of N-overacylated compound 14.' View Source
